Asenapine N-Oxide

Descripción general

Descripción

Synthesis Analysis

The synthesis of Asenapine N-Oxide involves complex chemical processes. For instance, the stable isotope-labeled synthesis of Asenapine N-Oxide was achieved in two synthetic steps, starting from labeled precursors, highlighting the intricacies involved in its preparation (Kuethe, 2012). Another method reported the synthesis of asenapine through multiple stages, including etherification, oxidation, and hydrolysis, among others, indicating the complexity of synthesizing asenapine and its derivatives (Guo-jun, 2011).

Molecular Structure Analysis

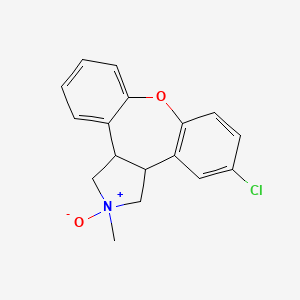

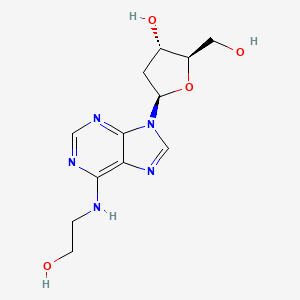

The molecular structure of Asenapine N-Oxide, like asenapine, includes a dibenzoxepino pyrrole core, which is crucial for its biological activity. The N-oxide formation involves the addition of an oxygen atom to the nitrogen present in the dibenzoxepino pyrrole structure, altering its chemical properties while retaining the core structure essential for its activity.

Chemical Reactions and Properties

Asenapine N-Oxide's chemical reactions and properties are influenced by its complex structure. For example, the synthesis of asenapine's impurities involves oxidation and reduction reactions, indicating the reactivity of its molecular framework and the potential for chemical modifications (Wenxuan et al., 2014). The compound's stability and reactivity under different chemical conditions are essential for understanding its behavior in various environments.

Aplicaciones Científicas De Investigación

Sublingual Film Development for Enhanced Therapeutic Efficacy : Asenapine, due to its extensive hepatic metabolism, has limited oral bioavailability. A study developed sublingual films containing asenapine, which showed rapid dissolution and higher permeation through sublingual epithelium, indicating greater asenapine absorption and comparable efficacy with marketed formulations (Dalal et al., 2021).

Unique Receptor Binding Affinities : Asenapine exhibits high affinity and a unique rank order of binding affinities for various serotonin, adrenoceptors, dopamine receptors, and histamine receptors, differentiating it from other antipsychotics. Its functional effects also differ from those of risperidone and olanzapine (Shahid et al., 2009).

Electrophysiological Characterization : The in vivo effects of asenapine on various receptors, including serotonin-1A, D2, and alpha2-adrenergic receptors, have been characterized. Asenapine displays potent antagonistic activity and partial agonistic activity at these receptors, which supports its application in treating schizophrenia and bipolar disorder (Ghanbari et al., 2009).

Postmortem Distribution in Forensic Toxicology : A method was developed for detecting and quantitating asenapine in postmortem cases, aiding in forensic investigations (Miller et al., 2013).

Neuroprotective Effects in Seizure-Induced Memory Impairment : Asenapine has been shown to have potential neuroprotective effects in a model of memory impairment caused by seizures. It modulates oxidative stress pathways, suggesting its utility in neurodegenerative disorders (Farhadi et al., 2022).

Protection Against Oxidative Stress in Endothelial Cells : Asenapine can protect coronary endothelial cells against oxidative stress, suggesting its potential role in managing cardiovascular disease in psychiatric patients (Grossini et al., 2014).

Intranasal Delivery for Schizophrenia Treatment : Nanostructured lipid carriers were developed for intranasal delivery of asenapine, showing improved pharmacokinetic profiles and significant decrease in extrapyramidal side effects, enhancing antipsychotic effect in schizophrenia treatment (Singh et al., 2016).

Dopamine D1 Receptor Mechanism in Cognitive Effects : Asenapine's efficacy in improving phencyclidine-induced deficits in visual recognition memory in rats suggests a role for D1 receptor mechanisms in its cognitive effects, relevant to schizophrenia treatment (Snigdha et al., 2011).

Safety And Hazards

Asenapine N-Oxide is toxic if swallowed and in contact with skin . The parent compound, Asenapine, has some obstacles to its use, including food and drink restrictions, twice-daily dosing, and adverse effects such as dysgeusia (distorted, altered, or unpleasant taste) and oral hypoesthesia (numbness) .

Direcciones Futuras

Research is ongoing to develop new formulations of Asenapine to enhance its therapeutic efficacy. For example, sublingual films containing Asenapine have been developed using a solvent casting method . Another study characterized the pharmacokinetic profile of a transdermal patch formulation of Asenapine .

Propiedades

IUPAC Name |

9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNYMFHSPDODLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asenapine N-Oxide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)